molecular formula C11H14O2S B14319101 (Phenylsulfanyl)methyl 2-methylpropanoate CAS No. 112607-89-3

(Phenylsulfanyl)methyl 2-methylpropanoate

Cat. No.: B14319101
CAS No.: 112607-89-3
M. Wt: 210.29 g/mol
InChI Key: IHNXSEOKJZBCTC-UHFFFAOYSA-N
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Description

“(Phenylsulfanyl)methyl 2-methylpropanoate” is a chemical compound with the following structural formula:

(Phenylsulfanyl)methyl 2-methylpropanoate\text{this compound} (Phenylsulfanyl)methyl 2-methylpropanoate

It consists of three main components:

  • A phenylsulfanyl group (PhS) attached to a methyl group (CH₃).
  • The ester functional group (COOCH₃) derived from 2-methylpropanoic acid.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of “(Phenylsulfanyl)methyl 2-methylpropanoate.” Here are two common methods:

  • Thiol-Esterification Reaction:

    • React phenylthiol (PhSH) with 2-methylpropanoic acid (also known as isobutyric acid) in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
    • The reaction yields the desired ester product.
  • Radical Addition Reaction:

    • Initiate a radical reaction using a suitable initiator (e.g., AIBN or peroxides).
    • Combine phenylthiol with methyl acrylate (CH₂=CHCOOCH₃) under radical conditions.
    • The radical addition leads to the formation of “this compound.”

Industrial Production

The industrial production of this compound typically involves large-scale synthesis using optimized conditions based on the above methods.

Chemical Reactions Analysis

Reactivity

“(Phenylsulfanyl)methyl 2-methylpropanoate” can undergo various chemical reactions:

    Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield phenylthiol and 2-methylpropanoic acid.

    Reduction: The carbonyl group (C=O) can be reduced to the corresponding alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

  • Hydrolysis: Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions.
  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
  • Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols).

Major Products

  • Hydrolysis: Phenylthiol and 2-methylpropanoic acid.
  • Reduction: The corresponding alcohol.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

“(Phenylsulfanyl)methyl 2-methylpropanoate” finds applications in:

  • Organic synthesis as a building block.
  • Medicinal chemistry for drug design.
  • Material science for functionalized polymers.

Mechanism of Action

The exact mechanism of action depends on its specific application. For example:

  • As a drug candidate, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
  • In polymer chemistry, it participates in polymerization reactions.

Comparison with Similar Compounds

“(Phenylsulfanyl)methyl 2-methylpropanoate” stands out due to its unique combination of the phenylsulfanyl group and the ester functionality. Similar compounds include other esters, thioesters, and sulfur-containing molecules.

Properties

CAS No.

112607-89-3

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

phenylsulfanylmethyl 2-methylpropanoate

InChI

InChI=1S/C11H14O2S/c1-9(2)11(12)13-8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

IHNXSEOKJZBCTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCSC1=CC=CC=C1

Origin of Product

United States

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